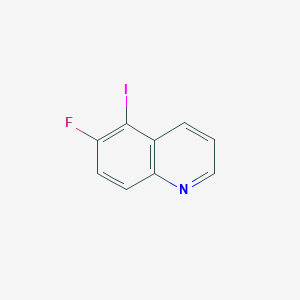

6-Fluoro-5-iodoquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5FIN |

|---|---|

Molecular Weight |

273.05 g/mol |

IUPAC Name |

6-fluoro-5-iodoquinoline |

InChI |

InChI=1S/C9H5FIN/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H |

InChI Key |

REIOHLJEZZROGA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2I)F)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

In-depth Technical Guide: 6-Fluoro-5-iodoquinoline

Initial Assessment: Following a comprehensive search for "6-Fluoro-5-iodoquinoline," it has been determined that this specific chemical compound is not readily documented in publicly available scientific literature, chemical databases, or commercial catalogs. There is no specific CAS number or established IUPAC name associated with this compound, which strongly suggests it is either a novel compound or one that has not been extensively synthesized or characterized.

This absence of foundational data precludes the creation of a detailed technical guide as requested, as critical information regarding its physicochemical properties, experimental protocols for its use or synthesis, and any relevant biological pathways is not available.

However, to provide valuable insights for researchers, scientists, and drug development professionals working with related structures, this guide will focus on the constituent components and closely related analogs of the requested molecule: specifically, 6-fluoroquinolines and iodo-substituted quinolines. This information can serve as a foundational resource for those considering the synthesis and potential applications of this compound.

Part 1: The Quinoline Core and Key Substituents

The quinoline scaffold is a fundamental heterocyclic aromatic compound that is a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of halogen substituents, such as fluorine and iodine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the quinoline core.

Table 1: Properties of Related Quinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 6-Fluoroquinoline | 396-30-5 | C₉H₆FN | 147.15 | A key intermediate in the synthesis of fluoroquinolone antibiotics.[1] The fluorine atom often enhances metabolic stability and receptor binding affinity. |

| 6-Iodoquinoline | 13327-31-6 | C₉H₆IN | 255.06 | Used as a reactant in various chemical syntheses. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions. |

| 6-Fluoro-5-iodo-2,8-dimethylquinoline | 1420793-62-9 | C₁₁H₉FIN | 289.10 | A more complex substituted quinoline, indicating that multi-substituted fluoro-iodo-quinolines can be synthesized.[2] |

Part 2: Potential Synthetic Strategies

While a specific protocol for this compound is not available, a plausible synthetic route can be conceptualized based on established quinoline synthesis methodologies. A common approach is the Skraup synthesis or its variations.

A logical workflow for a potential synthesis could be as follows:

References

Spectroscopic Characterization of 6-Fluoro-5-Iodoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 6-fluoro-5-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted values and representative data from closely related analogs. The methodologies described herein are standard protocols for spectroscopic analysis and can be readily adapted for the characterization of this compound.

Introduction

Quinolines are a class of heterocyclic aromatic compounds that form the core structure of many synthetic and natural products with significant biological activities. The introduction of fluorine and iodine atoms into the quinoline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Spectroscopic analysis is indispensable for the unambiguous structure elucidation and purity assessment of such novel compounds. This guide focuses on the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule and probing the electronic environment of specific nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are the most relevant techniques.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the five protons on the quinoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the nitrogen heteroatom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.5 - 8.7 | dd | J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.5 |

| H-3 | 7.4 - 7.6 | dd | J(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5 |

| H-4 | 8.0 - 8.2 | d | J(H4-H3) ≈ 8.5 |

| H-7 | 7.6 - 7.8 | t | J(H7-H8) ≈ 8.0 |

| H-8 | 7.9 - 8.1 | d | J(H8-H7) ≈ 8.0 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the carbons directly attached to the electronegative fluorine and iodine atoms will be significantly affected.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 95 - 100 |

| C-6 | 160 - 165 (d, ¹JCF) |

| C-7 | 125 - 127 |

| C-8 | 130 - 132 |

| C-8a | 148 - 150 |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive to the local electronic environment. A single resonance is expected for the fluorine atom at the C-6 position. The chemical shift is typically referenced to CFCl₃.

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| F-6 | -110 to -120 |

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrumentation: Record the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon. Chemical shifts are referenced to the solvent peak.

-

¹⁹F NMR: Acquire the spectrum using a fluorine-specific probe or by tuning a broadband probe to the fluorine frequency. Chemical shifts are referenced to an external standard such as CFCl₃.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-F, and C-I bonds.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=C and C=N stretching (aromatic ring) | 1500 - 1650 | Medium to Strong |

| C-F stretch | 1200 - 1250 | Strong |

| C-I stretch | 500 - 600 | Medium |

| C-H out-of-plane bending | 750 - 900 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample holder (or clean ATR crystal) and then the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectrum Data

For this compound (C₉H₅FIN), the expected exact mass can be calculated. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

| Ion | m/z (calculated) | Description |

| [M]⁺ | 272.9451 | Molecular ion |

| [M-I]⁺ | 146.0406 | Loss of an iodine radical |

| [M-HCN]⁺ | 245.9482 | Loss of hydrogen cyanide |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique should be chosen. For a relatively stable aromatic compound, Electron Ionization (EI) or Electrospray Ionization (ESI) are common choices.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each mass-to-charge ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While experimental data for this specific molecule is not widely available, the predicted data and standard protocols outlined in this guide provide a solid framework for its analysis. The successful elucidation of its structure is a critical step for its potential application in drug discovery and materials science. Researchers are encouraged to use the provided methodologies as a starting point for their experimental work.

An In-depth Technical Guide on the Solubility of 6-fluoro-5-iodoquinoline in Organic Solvents

Introduction

6-fluoro-5-iodoquinoline is a halogenated quinoline derivative of interest to researchers in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical preliminary step in its synthesis, purification, formulation, and biological screening. The solubility of a compound dictates its behavior in solution, which is fundamental for many downstream applications, including reaction kinetics, crystallization, and bioavailability. This guide provides a framework for approaching the solubility determination of this compound, outlining standard experimental protocols and data presentation formats.

While a comprehensive search of publicly available literature did not yield specific quantitative solubility data for this compound, this guide furnishes researchers with the necessary protocols and tools to generate and present this crucial information.

Experimental Determination of Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. The equilibrium solubility is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure. Several methods can be employed to determine the equilibrium solubility of a compound. One of the most common and straightforward techniques is the shake-flask method.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. It involves saturating a solvent with a solute by agitation and then measuring the concentration of the dissolved solute.

Detailed Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A mechanical shaker or a stirring plate can be used for this purpose. The temperature should be carefully controlled as solubility is temperature-dependent.

-

-

Phase Separation:

-

After the agitation period, allow the mixture to stand undisturbed for a sufficient amount of time (e.g., 18-24 hours) to allow the undissolved solid to sediment.

-

Alternatively, centrifugation can be used to accelerate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant. It is critical to avoid disturbing the sediment.

-

The concentration of the dissolved this compound in the supernatant is then determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of organic compounds. A calibration curve with known concentrations of the compound is required.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: This involves evaporating the solvent from a known volume of the supernatant and weighing the remaining solid residue. This method is less common for organic solvents due to their volatility.

-

-

-

Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL or g/L) or as a molar concentration (mol/L).

-

Data Presentation: A Template for Reporting Solubility Data

Since no specific data for this compound is available, the following table serves as a template for researchers to systematically record their experimentally determined solubility data. This structured format allows for easy comparison of solubility across different solvents and temperatures.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., HPLC | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., HPLC | ||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC | ||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

The Untapped Potential of 6-Fluoro-5-Iodoquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The strategic introduction of halogen atoms onto the quinoline ring system is a well-established strategy to modulate the physicochemical and pharmacological properties of these molecules.[1] Fluorine substitution, in particular, is known to enhance metabolic stability, binding affinity, and bioavailability.[4] This guide explores the potential applications of a unique, yet underexplored building block: 6-fluoro-5-iodoquinoline . The presence of both a fluorine and an iodine atom at key positions offers a versatile platform for the synthesis of novel drug candidates.

The iodine atom at the 5-position serves as a highly reactive handle for introducing a wide range of substituents through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the systematic exploration of the structure-activity relationship (SAR) at this position, which is known to be critical for the biological activity of many quinoline-based drugs.[5] The fluorine atom at the 6-position is a common feature in the highly successful fluoroquinolone class of antibiotics, where it is known to be crucial for their potent antibacterial activity.[6]

This technical guide will provide an in-depth overview of the synthetic utility of this compound and explore its potential in the development of novel therapeutics, with a focus on anticancer and antimicrobial agents.

Synthetic Strategies and Experimental Protocols

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established quinoline synthesis methodologies and halogenation techniques. A potential approach involves a multi-step synthesis starting from a suitably substituted aniline, followed by cyclization and subsequent halogenation.

Proposed Synthesis of this compound

A hypothetical, yet chemically sound, protocol for the synthesis of this compound could involve the following steps:

-

Skraup-Doebner-von Miller Reaction: Reaction of 4-fluoroaniline with an α,β-unsaturated aldehyde or ketone (e.g., acrolein or methyl vinyl ketone) in the presence of an oxidizing agent (such as arsenic pentoxide, nitrobenzene, or ferric chloride) and sulfuric acid to yield 6-fluoroquinoline.

-

Iodination: Direct iodination of the 6-fluoroquinoline at the C5 position. This can be achieved using various iodinating agents, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid or periodic acid) in a suitable solvent like acetic acid or sulfuric acid.

Note: This is a proposed synthesis and would require optimization of reaction conditions.

Derivatization of this compound via Cross-Coupling Reactions

The true synthetic potential of this compound lies in the versatility of the carbon-iodine bond for forming new carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira coupling reactions are powerful tools for this purpose.

Caption: Derivatization of this compound.

This generalized protocol is based on established procedures for the Suzuki-Miyaura coupling of haloquinolines.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent system.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl- or 5-heteroaryl-6-fluoroquinoline derivative.

This generalized protocol is based on established procedures for the Sonogashira coupling of haloquinolines.

Materials:

-

This compound

-

Terminal alkyne

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the copper(I) salt (0.02-0.1 equivalents).

-

Purge the vessel with an inert gas.

-

Add the degassed solvent and the base.

-

Add the terminal alkyne (1.2-1.5 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the desired 5-alkynyl-6-fluoroquinoline derivative.

Potential Applications in Medicinal Chemistry

The ability to introduce a diverse range of substituents at the 5-position of the 6-fluoroquinoline core opens up numerous possibilities for the development of novel therapeutic agents.

Anticancer Agents

The quinoline scaffold is a privileged structure in the design of anticancer drugs.[1] Modifications at various positions of the quinoline ring have led to the discovery of potent inhibitors of key oncogenic signaling pathways. By utilizing the Suzuki-Miyaura coupling, various aryl and heteroaryl moieties can be introduced at the 5-position of this compound. These moieties can be designed to interact with the active sites of protein kinases, which are often dysregulated in cancer.

Caption: Kinase inhibition by a quinoline derivative.

Hypothetical Biological Data for Anticancer Activity:

The following table presents hypothetical, yet plausible, IC₅₀ values for a series of 5-aryl-6-fluoroquinoline derivatives against a panel of cancer cell lines. These values are based on the activities of known quinoline-based kinase inhibitors.

| Compound ID | 5-Substituent | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) |

| QF-I-1 | Phenyl | 8.5 | 12.3 | 10.1 |

| QF-I-2 | 4-Methoxyphenyl | 5.2 | 7.8 | 6.5 |

| QF-I-3 | 3-Aminophenyl | 1.8 | 2.5 | 2.1 |

| QF-I-4 | 4-Pyridyl | 3.4 | 4.9 | 4.0 |

| QF-I-5 | 2-Thienyl | 6.7 | 9.1 | 8.3 |

Antimicrobial Agents

The fluoroquinolone antibiotics are a major class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV.[6] While the 7-position has been the primary site for modification, substitutions at the 5-position have also been shown to influence antibacterial activity and spectrum. The this compound scaffold provides an excellent starting point for the synthesis of novel fluoroquinolone analogs with modifications at the 5-position.

Hypothetical Biological Data for Antimicrobial Activity:

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for a series of 5-substituted-6-fluoroquinoline derivatives against common bacterial pathogens.

| Compound ID | 5-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| QF-II-1 | Amino | 4 | 8 | 16 |

| QF-II-2 | Methyl | 8 | 16 | 32 |

| QF-II-3 | Cyclopropyl | 2 | 4 | 8 |

| QF-II-4 | 4-Fluorophenyl | >32 | >32 | >32 |

| QF-II-5 | Ethynyl | 16 | 32 | 64 |

Conclusion

This compound represents a highly promising, yet underutilized, scaffold for the development of novel therapeutic agents. Its unique substitution pattern provides a versatile platform for the synthesis of diverse libraries of compounds through robust and well-established cross-coupling methodologies. The potential applications of derivatives of this core structure span multiple therapeutic areas, with particularly strong potential in the fields of oncology and infectious diseases. Further exploration of the synthesis and biological evaluation of this compound derivatives is warranted and could lead to the discovery of next-generation drug candidates with improved efficacy and pharmacological profiles.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmaerudition.org [pharmaerudition.org]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents : Oriental Journal of Chemistry [orientjchem.org]

- 5. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

6-Fluoro-5-iodoquinoline: A Scrutiny of its Potential in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic introduction of halogen atoms, such as fluorine and iodine, can profoundly influence the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive review of 6-fluoro-5-iodoquinoline, a halogenated quinoline derivative with emerging potential in drug discovery. While specific research on this exact molecule is nascent, this paper will synthesize available data on its chemical properties, plausible synthetic routes, and predicted biological activities by drawing parallels with closely related fluoroquinolone and iodoquinoline analogs. The document will explore its potential as an antimicrobial, anticancer, and kinase inhibitor agent, offering insights into possible mechanisms of action and future research directions.

Introduction

Quinolines and their derivatives have demonstrated a remarkable range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] The incorporation of a fluorine atom at the C6 position is a common strategy in the development of fluoroquinolone antibiotics, enhancing their antibacterial potency and pharmacokinetic profile.[2][3] Similarly, the introduction of an iodine atom can modulate receptor binding, improve metabolic stability, and enable radio-labeling for diagnostic purposes. The combined presence of both fluorine and iodine on the quinoline ring at positions 6 and 5, respectively, presents a unique chemical entity with the potential for novel pharmacological activities. This guide aims to consolidate the current, albeit limited, understanding of this compound and to extrapolate its potential applications in drug discovery based on the established roles of its structural components.

Synthesis and Chemical Properties

A potential synthetic workflow is outlined below:

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

A likely synthetic route would be the Skraup synthesis, a classic method for preparing quinolines.

-

Reaction Setup: 4-Fluoro-3-iodoaniline would be mixed with glycerol, a dehydrating agent such as concentrated sulfuric acid, and an oxidizing agent like nitrobenzene.

-

Heating: The mixture would be heated, initiating a series of reactions including dehydration of glycerol to acrolein, Michael addition of the aniline to acrolein, and subsequent cyclization.

-

Dehydrogenation: The dihydroquinoline intermediate would then be dehydrogenated by the oxidizing agent to form the aromatic quinoline ring.

-

Purification: The final product, this compound, would be isolated and purified using standard techniques such as column chromatography.

Chemical Properties:

Based on its structure, this compound is expected to be a crystalline solid with a relatively high melting point. The presence of the electronegative fluorine and iodine atoms would influence its electron distribution, dipole moment, and potential for hydrogen bonding. These properties are critical for its interaction with biological targets.

Potential Biological Activities and Mechanisms of Action

The biological activities of this compound can be inferred from the known activities of fluoroquinolones and other halogenated quinolines. The primary areas of interest include its potential as an antimicrobial, anticancer, and kinase inhibitor agent.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] The 6-fluoro substituent is a key pharmacophore in many potent fluoroquinolone antibiotics.[3]

Hypothesized Mechanism of Action:

It is plausible that this compound could exhibit antibacterial activity by a similar mechanism. The quinoline core would intercalate into bacterial DNA, while the substituents at positions 5 and 6 could influence the binding affinity and specificity for the target enzymes.

Caption: Hypothesized antimicrobial mechanism of action.

Anticancer Activity

Several quinoline derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of topoisomerases, protein kinases, and cell signaling pathways.[4] The substitution pattern on the quinoline ring is crucial for determining the specific anticancer mechanism.

Potential Anticancer Targets:

-

Topoisomerase II Inhibition: Similar to their antibacterial counterparts, some fluoroquinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

-

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors. This compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival. For instance, derivatives of 11H-indolo[3,2-c]quinoline have been identified as potent inhibitors of DYRK1A, a kinase implicated in neurological disorders and potentially in cancer.[5]

Caption: Potential anticancer mechanisms of this compound.

Kinase Inhibition

The field of kinase inhibitors is a major focus in modern drug discovery, particularly for cancer and inflammatory diseases. The quinoline core is a privileged scaffold for designing kinase inhibitors. The specific substitutions on the quinoline ring determine the selectivity and potency against different kinases. While no specific kinase inhibition data for this compound is available, related iodo-substituted indolo[3,2-c]quinolines have shown potent and selective inhibition of DYRK1A.[5]

| Compound/Analog | Target Kinase | IC50 (nM) | Reference |

| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative (5j) | DYRK1A | 6 | [5] |

| 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative (5o) | DYRK1A | 22 | [5] |

This table presents data for closely related iodo-substituted quinoline derivatives to suggest the potential of the this compound scaffold.

Future Directions and Conclusion

The exploration of this compound in drug discovery is still in its early stages. However, based on the well-documented activities of related fluoroquinolones and iodoquinolines, this compound represents a promising scaffold for the development of novel therapeutic agents.

Future research should focus on:

-

Development of a robust and scalable synthetic protocol for this compound and its derivatives.

-

Systematic screening of its biological activities , including antimicrobial, anticancer, and kinase inhibitory properties.

-

Quantitative structure-activity relationship (QSAR) studies to optimize the quinoline scaffold for improved potency and selectivity.

-

Elucidation of the precise mechanisms of action through biochemical and cellular assays.

References

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bohrium.com [bohrium.com]

- 5. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Fluoro-5-iodoquinoline Derivatives via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-fluoro-5-arylquinoline derivatives from 6-fluoro-5-iodoquinoline using the Suzuki-Miyaura cross-coupling reaction. This class of compounds holds significant interest in medicinal chemistry and drug discovery due to the versatile biological activities associated with the quinoline scaffold.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. The introduction of a fluorine atom and an aryl group at specific positions can significantly modulate their physicochemical and pharmacological properties, leading to enhanced efficacy and novel mechanisms of action. The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, offering a versatile and efficient route to synthesize functionalized biaryl and heteroaryl compounds under relatively mild conditions.

This protocol focuses on the palladium-catalyzed Suzuki coupling of this compound with various arylboronic acids. The reactivity of the C-I bond makes this compound an excellent substrate for this transformation, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with arylboronic acids. The reaction conditions provided are a starting point and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, thiophene-2-boronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃))

-

Solvent (e.g., 1,4-dioxane/water mixture, toluene, or dimethylformamide (DMF))

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

-

Add the palladium catalyst (0.02-0.05 eq) to the flask.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 6-fluoro-5-arylquinoline derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of various 6-fluoro-5-arylquinoline derivatives.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene | 100 | 8 | 92 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 110 | 16 | 78 |

| 4 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane/H₂O (5:1) | 95 | 18 | 75 |

| 5 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 14 | 88 |

Note: The data presented in this table are representative examples and actual yields may vary depending on the specific reaction conditions and the scale of the synthesis.

Visualizations

The following diagrams illustrate the Suzuki-Miyaura coupling reaction workflow and a potential signaling pathway where quinoline derivatives may exert their biological effects.

Sonogashira Coupling Protocols for 6-Fluoro-5-Iodoquinoline: An Application Note for Pharmaceutical and Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 6-fluoro-5-iodoquinoline, a critical reaction for the synthesis of novel compounds in drug discovery and agrochemical development. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically carried out under mild conditions, making it suitable for complex molecule synthesis.[1]

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and agrochemicals, exhibiting a wide range of biological activities. The introduction of an alkynyl moiety at the 5-position of a 6-fluoroquinoline core via the Sonogashira coupling can lead to the generation of novel chemical entities with potentially enhanced biological profiles. The fluorine substituent at the 6-position can modulate the electronic properties of the quinoline ring, influencing potency, selectivity, and metabolic stability.

This application note outlines both traditional copper-cocatalyzed and copper-free Sonogashira coupling protocols applicable to this compound. The choice between these methods may depend on the specific alkyne coupling partner and the desired purity profile of the final product, as copper catalysis can sometimes lead to alkyne homocoupling (Glaser coupling).[1]

Data Presentation: Comparison of Sonogashira Coupling Protocols

The following table summarizes typical reaction conditions for the Sonogashira coupling of haloarenes, which can be adapted and optimized for this compound. As aryl iodides are generally more reactive than bromides or chlorides, milder conditions are often sufficient.

| Parameter | Protocol 1: Copper-Cocatalyzed | Protocol 2: Copper-Free |

| Palladium Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(PPh₃)₄ (1-5 mol%) or Pd₂(dba)₃ with a phosphine ligand |

| Copper Co-catalyst | CuI (2-10 mol%) | None |

| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene | N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), THF |

| Temperature | Room Temperature to 80 °C | Room Temperature to 100 °C |

| Reaction Time | 2 - 24 hours | 4 - 48 hours |

| Typical Yields | Good to Excellent | Good to Excellent |

Experimental Protocols

The following are representative experimental protocols for the Sonogashira coupling of this compound. Note: These are general procedures and may require optimization for specific alkynes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst and homocoupling of the alkyne, especially in the copper-cocatalyzed protocol.

Protocol 1: Copper-Cocatalyzed Sonogashira Coupling

This protocol is based on standard Sonogashira conditions and is a good starting point for a wide range of terminal alkynes.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio (v/v) to dissolve the solids.

-

Add the terminal alkyne (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-fluoro-5-alkynylquinoline.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with sensitive alkynes prone to homocoupling.

Materials:

-

This compound

-

Terminal alkyne (e.g., ethynyltrimethylsilane)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous N-Methyl-2-pyrrolidone (NMP)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and cesium carbonate (2.0 eq).

-

Add anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask.

-

Add the terminal alkyne (1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Sonogashira Coupling

The following diagram illustrates the generally accepted mechanism for the copper-cocatalyzed Sonogashira coupling reaction.

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira coupling.

Experimental Workflow

The following diagram outlines the general workflow for performing a Sonogashira coupling reaction and subsequent product isolation.

References

Functionalization of the C5-Iodo Position of 6-Fluoro-5-iodoquinoline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the C5-iodo position of 6-fluoro-5-iodoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science due to the wide range of functionalities that can be introduced at this position, enabling the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions.

Introduction to C5-Functionalization of this compound

The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of a fluorine atom at the C6 position can enhance metabolic stability and binding affinity. Further functionalization at the C5 position allows for the exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties. The C5-iodo substituent serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This opens avenues for the synthesis of diverse libraries of 6-fluoro-5-substituted quinolines for screening in drug discovery programs.

Summary of Cross-Coupling Reactions

A variety of palladium-catalyzed cross-coupling reactions can be employed to functionalize the C5-iodo position of this compound. The choice of reaction depends on the desired functionality to be introduced. Below is a summary of common cross-coupling reactions with their respective coupling partners.

| Reaction | Coupling Partner | Bond Formed | Typical Functional Groups Introduced |

| Suzuki-Miyaura Coupling | Organoboron Reagents (Boronic acids, Boronic esters) | C-C | Aryl, Heteroaryl, Vinyl, Alkyl |

| Sonogashira Coupling | Terminal Alkynes | C-C (sp²-sp) | Alkynyl |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | Primary amines, Secondary amines, Anilines, Amides |

| Heck Coupling | Alkenes | C-C | Substituted Alkenes |

| Stille Coupling | Organostannanes | C-C | Aryl, Heteroaryl, Vinyl, Alkyl, Alkynyl |

| Negishi Coupling | Organozinc Reagents | C-C | Aryl, Heteroaryl, Vinyl, Alkyl, Benzyl |

Experimental Protocols

The following section provides detailed experimental protocols for the most common and versatile cross-coupling reactions for the functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-fluoroquinolines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the introduction of aryl and heteroaryl moieties.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling workflow.

Protocol:

-

To a reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) or toluene and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-fluoroquinoline.

Quantitative Data (Representative Examples):

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |

| 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 78 |

Sonogashira Coupling: Synthesis of 5-Alkynyl-6-fluoroquinolines

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, enabling the introduction of various alkynyl groups. A copper-free protocol is often preferred to avoid the formation of alkyne homocoupling byproducts.

Reaction Scheme:

Caption: Sonogashira coupling workflow.

Protocol (Copper-Free):

-

To a degassed solution of this compound (1.0 equiv.) in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add the terminal alkyne (1.2-1.5 equiv.).

-

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.) or bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.05 equiv.).

-

Add a suitable amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv.).

-

Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature to 60 °C for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield the desired 5-alkynyl-6-fluoroquinoline.

Quantitative Data (Representative Examples):

| Terminal Alkyne | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | Et₃N | THF | RT | 6 | 95 |

| 1-Hexyne | PdCl₂(PPh₃)₂ | DIPA | DMF | 50 | 4 | 88 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ | Et₃N | THF | RT | 8 | 91 |

Buchwald-Hartwig Amination: Synthesis of 5-Amino-6-fluoroquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines.

Reaction Scheme:

Caption: Buchwald-Hartwig amination workflow.

Protocol:

-

In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, BINAP, 0.04-0.10 equiv.), and a base such as sodium tert-butoxide (NaOᵗBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.) to a reaction vessel.

-

Add a dry, degassed solvent such as toluene or 1,4-dioxane.

-

Seal the reaction vessel and heat the mixture to 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 5-amino-6-fluoroquinoline.

Quantitative Data (Representative Examples):

| Amine | Precatalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 100 | 12 | 89 |

| Aniline | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | 75 |

| Benzylamine | Pd₂(dba)₃ / Xantphos | NaOᵗBu | Toluene | 90 | 10 | 82 |

Safety Precautions

-

All reactions should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive; handle them under an inert atmosphere where necessary.

-

Organotin reagents used in Stille coupling are toxic and should be handled with extreme care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The functionalization of the C5-iodo position of this compound via palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of a diverse range of novel quinoline derivatives. The protocols provided herein offer a starting point for the development of new compounds for applications in drug discovery and materials science. Optimization of reaction conditions may be necessary for specific substrates to achieve optimal yields.

Application Notes and Protocols for the Synthesis of PET Ligands Using 6-Fluoro-5-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-fluoro-5-iodoquinoline as a precursor for the synthesis of fluorine-18 ([¹⁸F]) labeled Positron Emission Tomography (PET) ligands. While direct literature precedent for this specific precursor is limited, the following protocols are based on well-established radiofluorination methodologies for structurally similar iodo- and chloro-quinoline derivatives.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Consequently, the development of quinoline-based PET ligands is of significant interest for in vivo imaging of various biological targets, including receptors and enzymes in the central nervous system and peripheral tissues. This compound represents a promising precursor for the synthesis of 6-[¹⁸F]fluoroquinoline derivatives through nucleophilic radiofluorination. The presence of an iodine atom at the 5-position offers a reactive site for the introduction of [¹⁸F]fluoride, while the existing fluorine at the 6-position can be leveraged for modulating the physicochemical properties of the final PET ligand.

Potential Applications

PET ligands derived from this compound could potentially target a range of biological entities, including but not limited to:

-

Serotonin 5-HT6 Receptors: Implicated in cognitive function and targeted for the development of therapeutics for Alzheimer's disease and other cognitive disorders.

-

Cannabinoid Type 2 (CB2) Receptors: Involved in inflammatory processes and neuroinflammation, making them a target for imaging in neurodegenerative diseases.

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): Often overexpressed in cancer and are key targets for oncology drug development.

Radiosynthesis Strategies

Two primary strategies are presented for the radiosynthesis of 6-[¹⁸F]fluoro-5-substituted-quinoline PET ligands from a this compound precursor: traditional nucleophilic aromatic substitution (SₙAr) and a more modern copper-mediated radiofluorination.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This protocol is adapted from the synthesis of similar [¹⁸F]fluoroquinoline derivatives from halo-quinoline precursors. The iodine atom in this compound is expected to be a good leaving group for nucleophilic substitution with [¹⁸F]fluoride.

Experimental Protocol

1. Preparation of [¹⁸F]Fluoride:

-

Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by proton bombardment of [¹⁸O]H₂O in a cyclotron.

-

Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge (e.g., QMA).

-

Elute the [¹⁸F]fluoride from the cartridge using an aqueous solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2./K₂CO₃ or tetrabutylammonium bicarbonate).

2. Azeotropic Drying:

-

Transfer the eluted [¹⁸F]fluoride solution to a reaction vessel.

-

Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile at 110-120 °C under a stream of nitrogen until no more water is present. Repeat this step 2-3 times to ensure complete dryness.

3. Radiofluorination Reaction:

-

Dissolve the this compound precursor (1-5 mg) in a suitable anhydrous aprotic solvent (e.g., DMSO, DMF, or sulfolane).

-

Add the precursor solution to the dried [¹⁸F]fluoride/phase transfer catalyst complex.

-

Heat the reaction mixture at a high temperature (typically 120-180 °C) for 10-30 minutes. Monitor the reaction progress by radio-TLC.

4. Purification:

-

After cooling, quench the reaction with water.

-

Purify the crude reaction mixture using semi-preparative HPLC with a suitable column (e.g., C18) and mobile phase to isolate the desired 6-[¹⁸F]fluoro-5-substituted-quinoline product.

5. Formulation:

-

Collect the HPLC fraction containing the product.

-

Remove the organic solvent under reduced pressure.

-

Reformulate the final product in a sterile, pyrogen-free solution (e.g., physiological saline with a small percentage of ethanol) for in vivo use.

Protocol 2: Copper-Mediated Radiofluorination

This protocol describes a more recent and often more efficient method for the radiofluorination of electron-rich and unactivated aromatic rings, which can be challenging for traditional SₙAr reactions. This method is based on the copper-mediated radiofluorination of arylstannane or arylboronate precursors. For this protocol, the this compound would first need to be converted to the corresponding 5-trimethylstannyl or 5-pinacolboronate derivative.

Experimental Protocol

1. Precursor Synthesis:

-

Synthesize the 6-fluoro-5-(trimethylstannyl)quinoline or 6-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline precursor from this compound using standard organometallic chemistry techniques.

2. Preparation of [¹⁸F]Fluoride and Drying:

-

Follow steps 1 and 2 from Protocol 1 to obtain dry [¹⁸F]fluoride/phase transfer catalyst complex.

3. Copper-Mediated Radiofluorination:

-

In a reaction vessel, dissolve the organostannane or organoborane precursor (1-5 mg) and a copper(II) catalyst (e.g., Cu(OTf)₂ or a pre-formed copper-ligand complex) in an anhydrous aprotic solvent (e.g., DMA, DMF).

-

Add the dried [¹⁸F]fluoride complex to the precursor/catalyst solution.

-

Add a suitable ligand, such as pyridine or a substituted pyridine, to the reaction mixture.

-

Heat the reaction at 110-160 °C for 10-20 minutes.

4. Purification and Formulation:

-

Follow steps 4 and 5 from Protocol 1 for purification and formulation of the final PET ligand.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of a hypothetical 6-[¹⁸F]fluoro-5-substituted-quinoline PET ligand, based on reported values for analogous [¹⁸F]fluoroquinoline syntheses.[1][2][3][4]

| Parameter | Protocol 1 (SₙAr) | Protocol 2 (Cu-Mediated) |

| Precursor | This compound | 6-Fluoro-5-(trimethylstannyl)quinoline |

| Radiochemical Yield (decay-corrected) | 10-30% | 20-50% |

| Molar Activity (at end of synthesis) | > 37 GBq/µmol (> 1 Ci/µmol) | > 74 GBq/µmol (> 2 Ci/µmol) |

| Total Synthesis Time | 60-90 minutes | 50-80 minutes |

| Radiochemical Purity | > 98% | > 98% |

Mandatory Visualizations

Experimental Workflow

Caption: General experimental workflow for the synthesis of a 6-[¹⁸F]fluoroquinoline PET ligand.

Signaling Pathway: 5-HT6 Receptor

The following diagram illustrates the canonical signaling pathway of the serotonin 5-HT6 receptor, a potential target for quinoline-based PET ligands.[5][6][7][8][9]

References

- 1. PET neuroimaging studies of [18F]CABS13 in a double transgenic mouse model of Alzheimer’s disease and non-human primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and PET imaging studies of [18F]2-fluoroquinolin-8-ol ([18F]CABS13) in transgenic mouse models of Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. PET neuroimaging studies of [(18)F]CABS13 in a double transgenic mouse model of Alzheimer's disease and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of 5-HT6 Receptor Subcellular Localization on Its Signaling and Its Pathophysiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. The 5-HT6 receptor interactome: New insight in receptor signaling and its impact on brain physiology and pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Minimizing Homocoupling in Sonogashira Reactions of 6-fluoro-5-iodoquinoline

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with homocoupling byproducts in the Sonogashira reaction of 6-fluoro-5-iodoquinoline. The following troubleshooting guides and frequently asked questions (FAQs) provide targeted solutions to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common issues leading to the formation of undesired 1,3-diyne (homocoupling) byproducts.

Q1: I am observing a significant amount of alkyne homocoupling byproduct. What is the primary cause and how can I prevent it?

A1: The primary cause of homocoupling, often referred to as Glaser or Hay coupling, is the copper-catalyzed oxidative dimerization of the terminal alkyne.[1][2][3] This side reaction is highly promoted by the presence of oxygen.[2][3] The copper(I) acetylide intermediate, crucial for the Sonogashira cycle, can be oxidized to copper(II), which then facilitates the dimerization of the alkyne.[4]

Primary Solutions:

-

Rigorous Exclusion of Oxygen: This is the most critical factor. The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen).[1] Employing techniques like freeze-pump-thaw cycles for degassing the solvent and reaction mixture is highly effective. Ensure all reagents are stored and handled under inert conditions.

-

Copper-Free Conditions: Eliminating the copper co-catalyst is a direct method to prevent Glaser coupling.[1][5][6] Numerous copper-free protocols have been developed and can be highly effective, though they may require adjustments to ligands, bases, or solvents.[7]

-

Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can help scavenge trace amounts of oxygen, significantly diminishing homocoupling.[2]

Q2: My reaction still produces byproducts even under an inert atmosphere. What other reaction parameters should I optimize?

A2: If homocoupling persists, several other parameters can be fine-tuned. The concentration of the terminal alkyne, choice of catalyst system, solvent, base, and temperature all play crucial roles.

Secondary Optimization Strategies:

-

Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, which kinetically disfavors the bimolecular homocoupling reaction.[2]

-

Ligand Selection: The choice of ligand on the palladium center is critical. Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)3) or N-heterocyclic carbene (NHC) ligands can accelerate the desired cross-coupling catalytic cycle, outcompeting the homocoupling pathway.[4]

-

Solvent and Base Selection: The solvent must effectively dissolve all reaction components, including the polar catalyst complexes and nonpolar organic substrates.[8] The base is crucial for deprotonating the alkyne; tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, but inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ can also be effective and may reduce side reactions.[1][9][10]

-

Temperature Control: Since this compound is an aryl iodide, it is a highly reactive substrate.[1] The reaction can often be performed at room temperature or slightly elevated temperatures (e.g., 40-50 °C).[1] Running the reaction at the lowest effective temperature can help minimize side reactions.[11]

Summary of Key Parameters to Minimize Homocoupling

| Parameter | Issue Leading to Homocoupling | Recommended Action to Minimize Homocoupling | Rationale |

| Atmosphere | Presence of oxygen promotes oxidative dimerization of the alkyne.[3] | Maintain a strict inert atmosphere (Argon/Nitrogen) using Schlenk techniques or a glovebox.[1] Consider a dilute H₂ atmosphere.[2] | Prevents the oxidation of Cu(I) acetylide, which catalyzes the Glaser coupling side reaction.[4] |

| Copper Co-catalyst | Copper is the primary catalyst for the Glaser homocoupling side reaction.[12] | Use a copper-free protocol.[6][7] If using copper, ensure CuI is high purity and used in minimal effective amounts (e.g., 1-5 mol%). | Eliminates the catalyst responsible for the primary side reaction.[5] |

| Alkyne Concentration | High concentration of terminal alkyne favors the bimolecular homocoupling reaction. | Add the terminal alkyne slowly over a period of time using a syringe pump.[2] | Keeps the instantaneous concentration of the alkyne low, disfavoring dimerization. |

| Palladium Ligand | Inefficient catalytic turnover of the desired cross-coupling reaction. | Use bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or NHC ligands.[4][13] | These ligands promote faster oxidative addition and reductive elimination, accelerating the desired Sonogashira cycle over the side reaction.[4] |

| Base | Suboptimal deprotonation of the alkyne or side reactions with the base. | Screen both amine bases (e.g., TEA, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[9][10] Ensure the base is dry and pure.[11] | The choice of base can significantly affect catalyst stability and reaction kinetics.[9] |

| Solvent | Poor solubility of reagents/catalysts; solvent participation in side reactions. | Use dry, degassed, high-purity solvents. Aprotic polar solvents like DMF, NMP, or THF are common.[9][11] | Proper solvation is essential for efficient reaction kinetics.[8] THF has been anecdotally reported to sometimes promote palladium black formation.[11] |

| Temperature | High temperatures can accelerate the rate of side reactions. | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For reactive aryl iodides, room temperature is often sufficient.[1] | Lower temperatures can increase the selectivity for the desired cross-coupling product. |

Frequently Asked Questions (FAQs)

Q3: What is the detailed mechanism of Glaser-Hay homocoupling and how does it compete with the Sonogashira reaction?

A3: The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] In the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex to proceed with the cross-coupling.[4]

However, in the presence of an oxidant like O₂, the copper acetylide can undergo oxidative homocoupling (Glaser coupling). This process involves the oxidation of two Cu(I) acetylide molecules to form a Cu(II) species and the 1,3-diyne byproduct.[3] This pathway directly consumes the key copper acetylide intermediate, preventing it from participating in the desired Sonogashira cycle and thus reducing the yield of the cross-coupled product.

Caption: Sonogashira cycle vs. competing Glaser homocoupling pathway.

Q4: Is this compound particularly susceptible to issues in Sonogashira coupling?

A4: this compound has both favorable and potentially challenging characteristics. As an aryl iodide, the C-I bond is weak, making it highly reactive and favorable for oxidative addition to the Pd(0) center, which is the rate-limiting step.[1][3] This high reactivity allows for the use of mild reaction conditions. However, the quinoline nitrogen is a potential ligand for both palladium and copper. This coordination could potentially sequester the catalyst, impacting its efficiency.[14] If you observe low conversion, consider using ligands that bind more strongly to the palladium center to prevent inhibition by the substrate.

Q5: If I switch to a copper-free protocol, what are the key changes I need to make?

A5: Switching to a copper-free protocol requires several adjustments, as the mechanism for alkyne activation changes.[4][7]

-

Base: A stronger base or a higher concentration of an amine base is often required to deprotonate the alkyne without the assistance of copper.[5]

-

Ligands: Palladium complexes with specific ligands, such as bulky phosphines, N-heterocyclic carbenes (NHCs), or specialized nitrogen-based ligands, are often employed to facilitate the reaction.[4][7]

-

Solvent: The choice of solvent can be even more critical in copper-free systems to ensure all components remain in solution and the catalytic cycle proceeds efficiently.[8][15]

-

Additives: Sometimes, additives like tetra-n-butylammonium salts (e.g., TBAB) are used to improve catalyst stability and performance.[1]

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling (Copper-Catalyzed, Low Homocoupling)

This protocol is optimized for minimizing homocoupling by rigorously excluding oxygen.

-

Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%), and CuI (0.04 equiv, 4 mol%).

-

Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

-

Solvent Addition: Add freshly distilled and degassed solvent (e.g., THF or DMF, approx. 0.1 M concentration relative to the aryl iodide) and a degassed amine base (e.g., triethylamine, 3.0 equiv) via a gas-tight syringe.

-

Freeze-Pump-Thaw: For maximum oxygen removal, freeze the mixture with liquid nitrogen, evacuate the headspace under high vacuum, and then thaw under the inert gas atmosphere. Repeat this cycle three times.

-

Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise or via syringe pump over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary source of Glaser coupling.

-

Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv, 5 mol%), and a base (e.g., anhydrous K₂CO₃, 2.0 equiv).

-

Degassing: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.

-

Solvent and Reagent Addition: Add dry, degassed solvent (e.g., NMP or DMF). Add the terminal alkyne (1.5 equiv).

-

Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-80 °C, optimization may be required). Monitor the reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Filter off the inorganic base and rinse with solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Troubleshooting Workflow

If you are facing issues with homocoupling, follow this logical workflow to diagnose and solve the problem.

Caption: A logical workflow for troubleshooting homocoupling byproducts.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. depts.washington.edu [depts.washington.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 8. books.lucp.net [books.lucp.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]

- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 15. pubs.acs.org [pubs.acs.org]

Technical Support Center: Palladium-Catalyzed Reactions of 6-Fluoro-5-Iodoquinoline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-fluoro-5-iodoquinoline in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Cross-Coupled Product and Significant Formation of 6-Fluoroquinoline (Hydrodehalogenation Byproduct)

-

Question: My Suzuki/Sonogashira/Heck/Buchwald-Hartwig reaction with this compound is resulting in a low yield of the desired product, and I am isolating a significant amount of 6-fluoroquinoline. What is causing this, and how can I prevent it?

-

Answer: The formation of 6-fluoroquinoline is a result of a common side reaction known as hydrodehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][2] This can be caused by several factors:

-

Hydrogen Source: The hydrogen atom can originate from various sources in the reaction mixture, including the solvent (e.g., alcohols), the base, or even water.[3]

-

Reaction Conditions: Elevated temperatures and prolonged reaction times can favor hydrodehalogenation.

-

Catalyst System: The choice of palladium catalyst and ligand can influence the rate of hydrodehalogenation relative to the desired cross-coupling.

Troubleshooting Strategies:

-

Solvent Choice: Use anhydrous solvents and consider switching from protic solvents like alcohols to aprotic solvents such as dioxane, THF, or toluene.

-

Base Selection: Employ non-coordinating, anhydrous bases. If using a hydroxide or alkoxide base, ensure strictly anhydrous conditions.

-

Ligand Selection: Bulky, electron-rich phosphine ligands can often promote the desired reductive elimination step over side reactions.[4] Consider using ligands like those from the Buchwald or Hartwig portfolio (e.g., XPhos, SPhos).

-

Temperature and Time: Optimize the reaction temperature and time. Run the reaction at the lowest temperature that still provides a reasonable reaction rate and monitor the reaction progress to avoid unnecessarily long reaction times.

-

Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can influence catalyst activity and side reactions.

-

Issue 2: Formation of a Dimeric Byproduct (5,5'-Bi-6,6'-difluoroquinoline)

-

Question: In my cross-coupling reaction, I am observing the formation of a significant amount of a homocoupled byproduct, 5,5'-bi-6,6'-difluoroquinoline. How can I suppress this side reaction?

-

Answer: The formation of the dimer is due to a side reaction called homocoupling, where two molecules of the starting aryl halide react with each other.[5][6] This is a common issue, particularly with reactive aryl iodides.

Troubleshooting Strategies:

-

Control of Pd(0)/Pd(II) Ratio: Homocoupling can be promoted by the presence of Pd(II) species. The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state.[7] However, be cautious as strong reducing agents can promote hydrodehalogenation.

-

Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of homocoupling.

-

Stoichiometry: Ensure the stoichiometry of the coupling partners is carefully controlled. A slight excess of the boronic acid/ester (in Suzuki coupling) or other coupling partner may help favor the cross-coupling pathway.

-